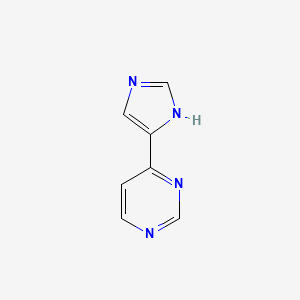

4-(1H-imidazol-5-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1H-imidazol-5-yl)pyrimidine is a heterocyclic compound that features both an imidazole and a pyrimidine ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The imidazole ring is known for its role in the structure of histidine, an essential amino acid, while the pyrimidine ring is a fundamental component of nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the condensation of an imidazole derivative with a pyrimidine precursor under acidic or basic conditions. For example, the reaction of 1H-imidazole-4-carboxaldehyde with guanidine or its derivatives can yield the desired compound. The reaction conditions often involve heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-5-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(1H-imidazol-5-yl)pyrimidine has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-5-yl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Imidazole: A simpler structure with similar biological activity.

Pyrimidine: A fundamental component of nucleic acids with broad biological significance.

Benzimidazole: Known for its use in antifungal and antiparasitic drugs.

Uniqueness

4-(1H-imidazol-5-yl)pyrimidine is unique due to its combined imidazole and pyrimidine rings, which confer a distinct set of chemical and biological properties. This dual structure allows it to interact with a wider range of molecular targets, making it a versatile compound in medicinal chemistry and other fields.

Biological Activity

4-(1H-imidazol-5-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound features a pyrimidine ring substituted with an imidazole moiety. This unique structure contributes to its diverse biological activities.

Antiparasitic Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiparasitic activity. For example, compounds modified at the 8-position of the pyrimidine scaffold showed potent inhibition against Plasmodium falciparum, the causative agent of malaria. The most effective compounds recorded an EC50 (half-maximal effective concentration) as low as 0.025 μM, indicating strong antiparasitic properties .

Anticancer Properties

The compound has also been explored for its anticancer potential. In particular, its derivatives have been shown to selectively inhibit certain kinases associated with cancer progression, such as RET kinase. This selectivity is crucial for reducing off-target effects commonly seen in cancer therapies. In vitro studies indicated low nanomolar activity against RET, suggesting its promise as a targeted cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Kinases : The compound acts as an inhibitor of various kinases, which play pivotal roles in cell signaling pathways related to growth and proliferation.

- Disruption of Cellular Metabolism : By interfering with metabolic pathways in parasites and cancer cells, it can induce cell death or inhibit growth.

Study on Antiparasitic Activity

A study conducted on a series of pyrimidine derivatives highlighted the structure-activity relationship (SAR) that underpins their antiparasitic efficacy. The introduction of polar functionalities significantly improved aqueous solubility and metabolic stability, which are critical for in vivo efficacy. The lead compound from this study demonstrated a reduction in parasitemia by approximately 30% in a P. berghei mouse model at a dosage of 40 mg/kg .

Cancer Cell Line Studies

In another investigation focusing on cancer treatment, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain modifications enhanced selectivity toward RET-driven cancers while minimizing activity against non-targeted kinases, thus reducing potential side effects .

Data Tables

| Compound | Target | EC50 (μM) | Remarks |

|---|---|---|---|

| Compound A | PfATP4 | 0.025 | High potency against malaria |

| Compound B | RET | <0.01 | Selective inhibition in cancer |

| Compound C | Various Kinases | 0.1 - 1 | Broad-spectrum activity |

Properties

Molecular Formula |

C7H6N4 |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

4-(1H-imidazol-5-yl)pyrimidine |

InChI |

InChI=1S/C7H6N4/c1-2-8-4-10-6(1)7-3-9-5-11-7/h1-5H,(H,9,11) |

InChI Key |

FNCYDUIWBWOCOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1C2=CN=CN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.